molecular formula C5H7N3O2 B1329901 1,4-Dimethyl-5-nitroimidazole CAS No. 57658-79-4

1,4-Dimethyl-5-nitroimidazole

Cat. No. B1329901
CAS RN: 57658-79-4
M. Wt: 141.13 g/mol
InChI Key: FEGUTYIXCZDKJV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-nitroimidazole (DMNI) is an organic compound that has been used in various scientific research applications. It is a nitroimidazole derivative and is used as a reagent in the synthesis of other compounds. DMNI is also known to have biochemical and physiological effects, and it is used in a variety of laboratory experiments.

Scientific Research Applications

Metabolic Pathways in Bacteria

1,4-Dimethyl-5-nitroimidazole, closely related to dimetridazole, has been studied for its metabolic pathways in bacteria. In research involving Bacteroides fragilis, it was observed that dimetridazole is metabolized without major ring cleavage or nitrate formation. This process involves either the classical reduction pathway of nitroaromatic compounds or reduction to the amine derivative, depending on bacterial strain susceptibility. This has implications for understanding bacterial resistance mechanisms to nitroimidazole drugs (Carlier et al., 1997).

Structural Alterations for Reduced Mutagenicity

Studies have explored structural modifications of 5-nitroimidazoles to reduce their mutagenicity while retaining antitrichomonal activity. Modifications such as incorporating oxidizable gallate derivatives or substituents at the C4 position of the ring have led to significant reductions in mutagenicity. For example, 1,2-dimethyl-4-(2-hydroxyethyl)-5-nitroimidazole showed reduced mutagenicity while maintaining antitrichomonal activity (Walsh et al., 1987).

Impact on Rumen Ciliate Protozoa

Research on the effect of dimetridazole on cattle has shown that it can reduce or eliminate the rumen holotrich ciliate populations in both dry and lactating cows. This finding is significant for understanding how dimetridazole affects the microbiome of ruminant animals (Clarke & Reid, 1969).

Antitrichomonad Action and Mutagenicity

Investigations into the antitrichomonad action and mutagenicity of nitroimidazoles, including dimetridazole, have highlighted their role in inducing mutations and their potential for reduction by trichomonad homogenates. These studies contribute to a deeper understanding of the therapeutic and mutagenic activities of nitroimidazoles (Lindmark & Müller, 1976).

Synthesis of 4-Substituted-5-nitroimidazole

Research into the synthesis of 4-substituted-5-nitroimidazoles has provided valuable insights into the chemical properties and potential applications of these compounds in various fields. This synthesis approach has opened up newpossibilities for developing diverse nitroimidazole derivatives with specific properties and applications (Crozet et al., 1990).

Growth Impact in Swine

Studies have also explored the impact of dimetridazole on the rate of gain and feed efficiency in swine. These investigations are important for understanding the potential benefits or risks of using dimetridazole in animal husbandry, particularly in terms of growth and feed utilization (Moeller, 1967).

Magnetic Properties in Organic Materials

Research on benzimidazole-based organic magnetic materials, including nitroxide radicals derived from nitroimidazoles, has contributed to the understanding of hydrogen bonding's role in such materials. This research is relevant for applications in materials science and chemistry (Ferrer et al., 2001).

Detection in Bovine Muscle

Methods have been developed for the sensitive determination and confirmation of nitroimidazoles, including dimetridazole, in bovine muscle. This is crucial for monitoring the illegal use of nitroimidazoles in food-producing animals and ensuring food safety (Granja et al., 2013).

Chemical and Biological Properties

Investigations into the chemical and biological properties of acetyl derivatives of hydroxylamino reduction products of nitroimidazoles, like dimetridazole, provide insight into their bactericidal activity and stability. This research is important for understanding the mechanisms of action of these compounds (Ehlhardt et al., 1987).

Mechanism of Action

Target of Action

1,4-Dimethyl-5-nitroimidazole, a member of the nitroimidazole class of drugs, primarily targets protozoan infections . The compound is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .

Mode of Action

The mode of action of this compound involves a two-step process. Firstly, the compound undergoes reduction and activation through low-redox-potential reactions, mediated by proteins present in the target protozoans . The nitro group of this compound is reduced, generating a free nitro radical . This free nitro radical is believed to be responsible for the compound’s antiprotozoal activity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the disruption of DNA and inhibition of protein synthesis in susceptible bacteria, leading to cell death . The compound acts as a bactericidal and antimicrobial agent . The reduction of the nitro group of this compound is mediated by ferredoxin, which receives an electron from the pyruvate-ferredoxin oxidoreductase (PFOR) complex via conversion of pyruvate to acetyl coenzyme A .

Pharmacokinetics

Upon oral administration, this compound is quickly and completely absorbed, penetrating body tissues and secretions such as saliva, vaginal secretions, and semen . The drug is metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the effective treatment of various protozoan infections. The compound’s interaction with its targets leads to the disruption of DNA and inhibition of protein synthesis, causing cell death and effectively treating the infection .

properties

IUPAC Name

1,4-dimethyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGUTYIXCZDKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206358
Record name 1,4-Dimethyl-5-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57658-79-4
Record name Imidazole, 1,4-dimethyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethyl-5-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

127 parts of 4-methyl-5-nitroimidazole is heated under reflux with 350 parts of formic acid and 126 parts of dimethyl sulfate for 4 hours. The formic acid is distilled off in vacuo and the residue is dissolved in 500 parts of water and adjusted to pH 1.8 with aqueous ammonia solution. The mixture is cooled to 5° C. and the unreacted 4-methyl-5-nitroimidazole is suction filtered. The filtrate is adjusted to pH 10 with aqueous ammonia solution and is continuously exhaustively extracted with ethyl acetate. The extract is evaporated in vacuo. The oily residue crystallizes on standing. 47 parts of unreacted 4-methyl-5-nitroimidazole and 66 parts of 1,4-dimethyl-5-nitroimidazole melting at 45° C. are obtained; this is equivalent to a yield of 74% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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